molecular formula C8H15N3O B15238862 6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

Cat. No.: B15238862
M. Wt: 169.22 g/mol
InChI Key: KAGSPNNCOJUSQH-UHFFFAOYSA-N
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Description

6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is a chemical compound with a unique structure that includes an oxolane ring and a tetrahydropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of oxolane derivatives with tetrahydropyrimidine precursors under specific conditions. One common method includes the use of a Lewis acid catalyst to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted tetrahydropyrimidine derivatives.

Scientific Research Applications

6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of metabolic disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Empagliflozin: A sodium-glucose co-transporter-2 (SGLT-2) inhibitor with a similar oxolane ring structure.

    Oxolan-3-yl methanesulfonate: An epoxide used in organic synthesis.

Uniqueness

6-(Oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine is unique due to its combination of an oxolane ring and a tetrahydropyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H15N3O

Molecular Weight

169.22 g/mol

IUPAC Name

6-(oxolan-3-yl)-1,4,5,6-tetrahydropyrimidin-2-amine

InChI

InChI=1S/C8H15N3O/c9-8-10-3-1-7(11-8)6-2-4-12-5-6/h6-7H,1-5H2,(H3,9,10,11)

InChI Key

KAGSPNNCOJUSQH-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(NC1C2CCOC2)N

Origin of Product

United States

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